molecular formula C11H12FNO3 B2614087 Ethyl 2-[(4-fluorobenzoyl)amino]acetate CAS No. 128062-25-9

Ethyl 2-[(4-fluorobenzoyl)amino]acetate

Cat. No.: B2614087
CAS No.: 128062-25-9
M. Wt: 225.219
InChI Key: ORYPVYDXVFBZSQ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-fluorobenzoyl)amino]acetate is an organic compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol . It is also known by its alternative name, Ethyl N-(4-fluorobenzoyl)glycinate . This compound is characterized by the presence of a fluorobenzoyl group attached to an aminoacetate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[(4-fluorobenzoyl)amino]acetate can be synthesized through a condensation reaction between ethyl glycinate and 4-fluorobenzoyl chloride . The reaction typically takes place in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-fluorobenzoyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups on the benzoyl ring.

    Condensation Reactions: Heterocyclic compounds such as quinoxalines.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Ethyl 2-[(4-fluorobenzoyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-fluorobenzoyl)amino]acetate involves its interaction with specific molecular targets. The fluorobenzoyl group can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their function. The aminoacetate moiety can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Ethyl 2-[(4-fluorobenzoyl)amino]acetate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(4-fluorobenzoyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-2-16-10(14)7-13-11(15)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYPVYDXVFBZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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